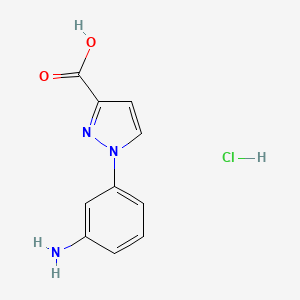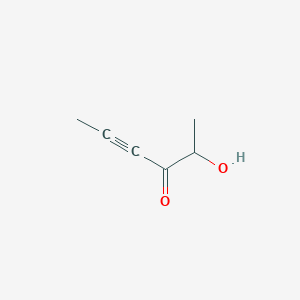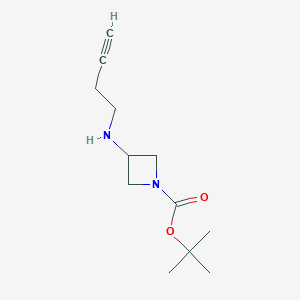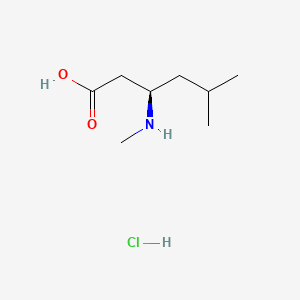![molecular formula C8H9NO B13464097 6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
6-Oxospiro[3.3]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxospiro[3.3]heptane-2-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and conformationally restricted structure, which is beneficial for the design of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxospiro[3.3]heptane-2-carbonitrile typically involves cyclization reactions. One common method is the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection steps involving sonication with magnesium turnings in methanol . Another approach involves the use of dichloroketene and olefins in [2+2] cycloadditions, although this method often yields low to moderate turnovers .
Industrial Production Methods: Industrial production of this compound is less documented, but scalable methods involve the use of sulfonic acid salts to improve the stability and solubility of the intermediate products . This allows for a wider range of reaction conditions and better yields.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxospiro[3.3]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
Applications De Recherche Scientifique
6-Oxospiro[3.3]heptane-2-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Oxospiro[3.3]heptane-2-carbonitrile involves its interaction with molecular targets through its spirocyclic structure. This rigid framework allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular pathways are still under investigation, but its structural similarity to other bioactive spiro compounds suggests it may interact with similar targets .
Comparaison Avec Des Composés Similaires
2-Oxa-6-azaspiro[3.3]heptane: Used as a structural surrogate for morpholine in drug-like molecules.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with applications in drug discovery.
Uniqueness: 6-Oxospiro[3.3]heptane-2-carbonitrile is unique due to its specific spirocyclic structure, which provides a rigid and conformationally restricted framework. This makes it particularly useful in the design of bioactive molecules, offering advantages in terms of stability and specificity in binding to molecular targets .
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-oxospiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-4H2 |
Clé InChI |
LJIPLNQVKHRPPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(=O)C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)


![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)





![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)

![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)


